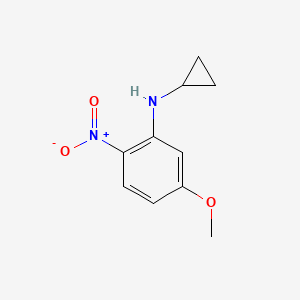
3-(4-Ethoxybenzyl)azetidin-Hydrochlorid
Übersicht
Beschreibung
“3-(4-Ethoxybenzyl)azetidine hydrochloride” is a chemical compound with the molecular formula C12H18ClNO . It has a molecular weight of 227.73 .
Synthesis Analysis
Azetidines, such as “3-(4-Ethoxybenzyl)azetidine hydrochloride”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular structure of “3-(4-Ethoxybenzyl)azetidine hydrochloride” consists of 12 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Wissenschaftliche Forschungsanwendungen
Synthese von Isoxazol-Thiazol-Derivaten
3-(4-Ethoxybenzyl)azetidin-Hydrochlorid: wird bei der Synthese von Isoxazol-Thiazol-Derivaten verwendet. Diese Derivate sind aufgrund ihres Potenzials als inverse GABA-Rezeptoragonisten von Interesse, die für die Behandlung kognitiver Störungen erforscht werden .
Arzneimittelforschung
Die Struktur der Verbindung, die einen Azetidinring enthält, macht sie zu einem wertvollen Grundgerüst in der Arzneimittelforschung. Azetidine sind bekannt für ihre einzigartige Reaktivität aufgrund der Ringspannung, die zur Herstellung neuartiger Pharmazeutika genutzt werden kann .
Polymerisation
Azetidine, einschließlich Derivate wie This compound, können als Monomere in Polymerisationsprozessen fungieren. Die resultierenden Polymere haben potenzielle Anwendungen in der Materialwissenschaft .
Chirale Vorlagen
Die inhärente Chiralität von Azetidinen macht sie zu geeigneten chiralen Vorlagen in der asymmetrischen Synthese. Diese Anwendung ist entscheidend für die Herstellung enantiomerenreiner Substanzen, was ein wichtiger Aspekt der pharmazeutischen Chemie ist .
Reaktivitätsstudien
Die Stabilität der Verbindung im Vergleich zu verwandten Heterocyclen wie Aziridinen ermöglicht detaillierte Reaktivitätsstudien. Diese Studien können zur Entwicklung neuer Synthesemethoden führen .
Pharmazeutische Chemie
In der pharmazeutischen Chemie ist der Azetidinring ein privilegiertes Motiv. Es erscheint in bioaktiven Molekülen und Naturstoffen, was darauf hindeutet, dass Derivate wie This compound der Schlüssel zur Entwicklung neuer Medikamente sein könnten .
Bindungsspaltung unter bestimmten Bedingungen kann zur Bindungsfunktionalisierung verwendet werden. .Naturstoffsynthese
Azetidine finden sich in Naturstoffen wie Azetidin-2-carbonsäure. Die Untersuchung von This compound könnte Einblicke in die Synthese dieser Arten von Naturstoffen liefern .
Safety and Hazards
Zukünftige Richtungen
Azetidines have seen remarkable advances in their chemistry and reactivity . Future directions may include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Biochemische Analyse
Biochemical Properties
3-(4-Ethoxybenzyl)azetidine hydrochloride plays a significant role in various biochemical reactions. The compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of 3-(4-Ethoxybenzyl)azetidine hydrochloride to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways and the overall biochemical environment within the cell .
Cellular Effects
The effects of 3-(4-Ethoxybenzyl)azetidine hydrochloride on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(4-Ethoxybenzyl)azetidine hydrochloride can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, 3-(4-Ethoxybenzyl)azetidine hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular function. For instance, 3-(4-Ethoxybenzyl)azetidine hydrochloride can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective biochemical reactions. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-(4-Ethoxybenzyl)azetidine hydrochloride can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that 3-(4-Ethoxybenzyl)azetidine hydrochloride is relatively stable under standard laboratory conditions. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. This degradation can result in a decrease in the compound’s efficacy and potential changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 3-(4-Ethoxybenzyl)azetidine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can cause toxicity and other adverse effects. For instance, studies have shown that high doses of 3-(4-Ethoxybenzyl)azetidine hydrochloride can lead to liver and kidney damage in animal models. Additionally, threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
3-(4-Ethoxybenzyl)azetidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various compounds. These interactions can influence metabolic flux and the levels of metabolites within the cell. For example, the compound can alter the metabolism of drugs by inhibiting or activating cytochrome P450 enzymes, leading to changes in drug efficacy and toxicity .
Transport and Distribution
The transport and distribution of 3-(4-Ethoxybenzyl)azetidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, leading to its accumulation in certain organelles .
Subcellular Localization
The subcellular localization of 3-(4-Ethoxybenzyl)azetidine hydrochloride is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 3-(4-Ethoxybenzyl)azetidine hydrochloride may be localized to the mitochondria, where it can influence mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
3-[(4-ethoxyphenyl)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-14-12-5-3-10(4-6-12)7-11-8-13-9-11;/h3-6,11,13H,2,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJHXEZHZQZINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B1457958.png)
